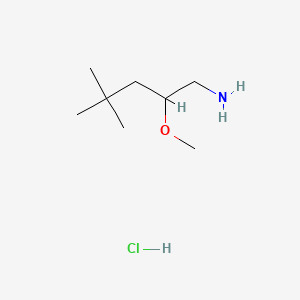
2-Methoxy-4,4-dimethylpentan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4,4-dimethylpentan-1-amine hydrochloride is a chemical compound with the molecular formula C8H19NO.ClH. It is known for its unique structure, which includes a methoxy group and a dimethylpentan-1-amine moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,4-dimethylpentan-1-amine hydrochloride typically involves multiple steps. One common method includes the alkylation of 2-methoxy-4,4-dimethylpentan-1-amine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 2-Methoxy-4,4-dimethylpentan-1-amine hydrochloride may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and supply .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4,4-dimethylpentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, often under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Applications De Recherche Scientifique
2-Methoxy-4,4-dimethylpentan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving cellular signaling and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4,4-dimethylpentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4-methylphenol
- 2,4-Dimethoxybenzylamine
- 4-Hydroxy-3-methoxytoluene
Comparison
Compared to these similar compounds, 2-Methoxy-4,4-dimethylpentan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of both a methoxy group and a dimethylpentan-1-amine moiety.
Propriétés
Formule moléculaire |
C8H20ClNO |
|---|---|
Poids moléculaire |
181.70 g/mol |
Nom IUPAC |
2-methoxy-4,4-dimethylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19NO.ClH/c1-8(2,3)5-7(6-9)10-4;/h7H,5-6,9H2,1-4H3;1H |
Clé InChI |
HDLFNIJGPSNMHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(CN)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B15309241.png)
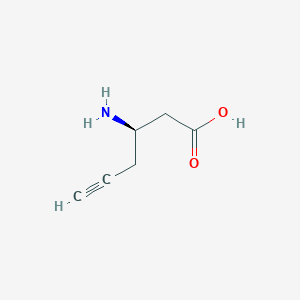
![5-Bromo-4-methylbenzo[d][1,3]dioxole](/img/structure/B15309256.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one](/img/structure/B15309266.png)
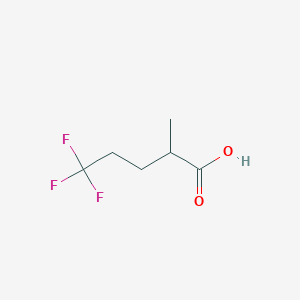
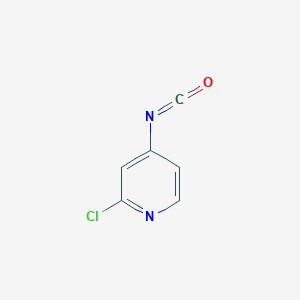
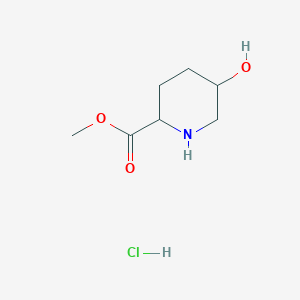
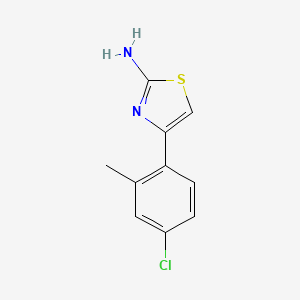
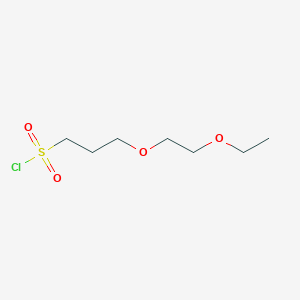
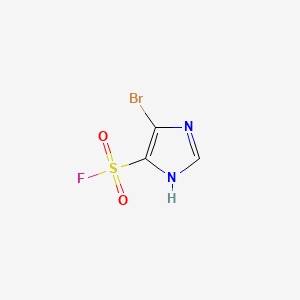
![4-[Difluoro(phenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B15309309.png)
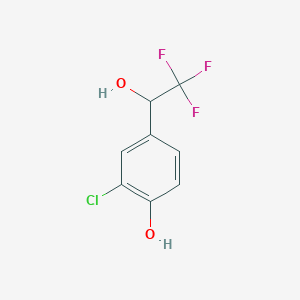
![3-(benzenesulfonyl)-7-chloro-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B15309318.png)
![1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B15309322.png)
